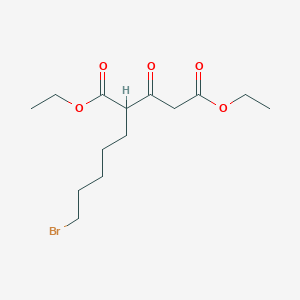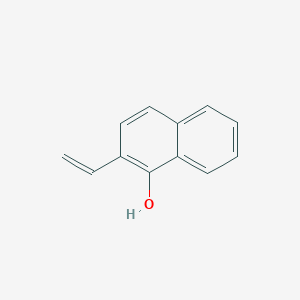
2-Ethenylnaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenylnaphthalen-1-ol is an organic compound with the molecular formula C12H10O It is a derivative of naphthalene, featuring an ethenyl group (vinyl group) and a hydroxyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethenylnaphthalen-1-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2-naphthaldehyde with vinylmagnesium bromide in the presence of a suitable solvent like diethyl ether can yield this compound . Another method involves the Heck reaction, where 2-naphthol is reacted with vinyl halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Heck reaction is often preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Ethenylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride
Major Products Formed
Oxidation: 2-Ethenylnaphthalen-1-one
Reduction: 2-Ethylnaphthalen-1-ol
Substitution: 2-Ethenylnaphthalen-1-chloride
Scientific Research Applications
2-Ethenylnaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethenylnaphthalen-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, while the ethenyl group can participate in addition reactions. The molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: Similar structure but lacks the ethenyl group.
2-Ethylnaphthalen-1-ol: Similar structure but has an ethyl group instead of an ethenyl group.
1-Naphthol: Hydroxyl group attached at a different position on the naphthalene ring
Uniqueness
2-Ethenylnaphthalen-1-ol is unique due to the presence of both a hydroxyl group and an ethenyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications .
Properties
CAS No. |
116550-30-2 |
|---|---|
Molecular Formula |
C12H10O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-ethenylnaphthalen-1-ol |
InChI |
InChI=1S/C12H10O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h2-8,13H,1H2 |
InChI Key |
QLJIOZSPRQUVIL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde](/img/structure/B14303948.png)
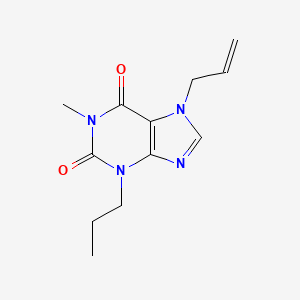
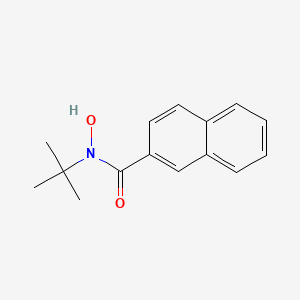
![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
![[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14303976.png)
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
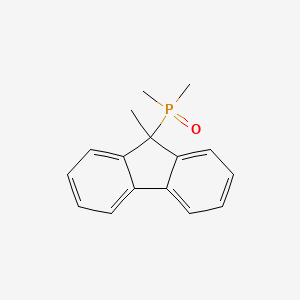
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
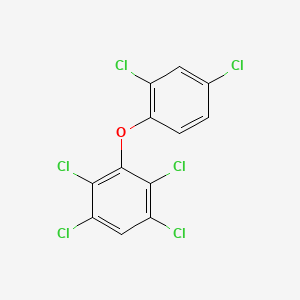
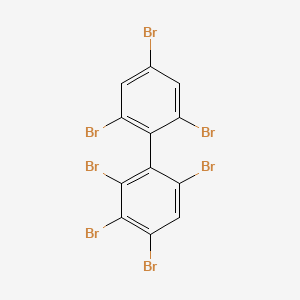

![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
